![molecular formula C10H16N4 B1436360 3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 1858938-08-5](/img/structure/B1436360.png)
3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Overview
Description
“3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine” is a compound with the CAS Number: 1858938-08-5 . Its IUPAC Name is 3-(3-methylcyclobutyl)-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine . It appears as a powder .
Physical And Chemical Properties Analysis
The molecular weight of “3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine” is 192.26 g/mol . It is a powder and is stored at 4 degrees Celsius .Scientific Research Applications
Triazole Derivatives and Their Significance
Triazoles, including structures similar to 3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine, are a class of five-membered heterocyclic compounds recognized for their versatility in drug development. Their significance lies in their structural diversity, allowing for a wide range of biological activities. Triazole derivatives have been the focus of various research initiatives due to their potential applications in treating diseases and as components in the development of new drugs. They offer a promising avenue for the synthesis of compounds with antimicrobial, antitumoral, and antiviral properties among others. The exploration of triazoles is motivated by the ongoing need for new therapeutics to address emerging diseases and drug-resistant strains of bacteria (Ferreira et al., 2013).
Heterocyclic N-oxide Molecules
Heterocyclic N-oxide molecules, closely related to triazoles, exhibit remarkable functionalities in organic synthesis, catalysis, and drug applications. Their utility spans from forming metal complexes and catalysts to serving as essential components in medicinal chemistry, demonstrating anticancer and antibacterial activities. This versatility showcases the potential of triazole and N-oxide derivatives in contributing to innovative solutions in chemistry and pharmacology (Li et al., 2019).
Antimicrobial Properties
The antibacterial activity of triazole-containing hybrids, especially against Staphylococcus aureus, underscores the medicinal relevance of triazole derivatives. These compounds serve as potent inhibitors of essential bacterial enzymes and have the potential for dual or multiple mechanisms of action, making them valuable in the development of new antibacterial agents. The exploration of triazole-based hybrids in combating antibiotic-resistant bacteria highlights their importance in addressing public health challenges (Li & Zhang, 2021).
Synthesis and Catalysis
The synthesis of 1,4-disubstituted 1,2,3-triazoles is a key area of interest in organic chemistry, illustrating the role of triazole derivatives in drug discovery and material science. The click chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition, exemplifies the efficient and versatile synthesis of triazole compounds. This method's simplicity and high yield have made it a cornerstone in the synthesis of biologically active molecules and polymers, highlighting the broad applicability of triazole derivatives (Kaushik et al., 2019).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-(3-methylcyclobutyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-7-4-8(5-7)14-10-6-11-3-2-9(10)12-13-14/h7-8,11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDWQVVJNUEOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)N2C3=C(CCNC3)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



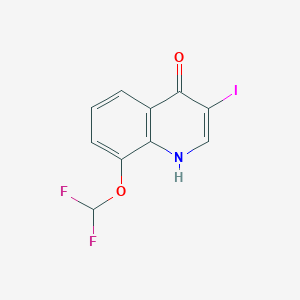
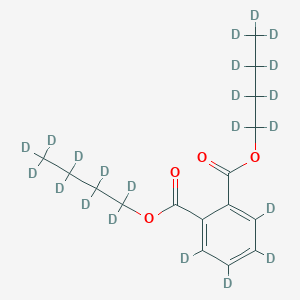
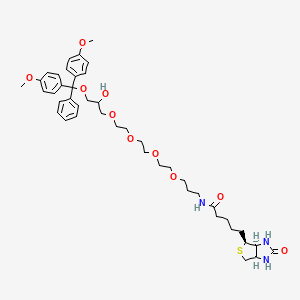
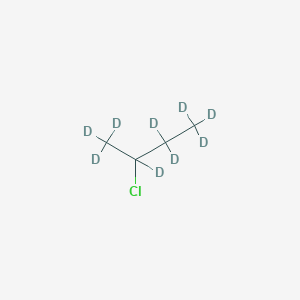
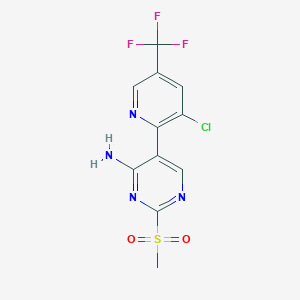
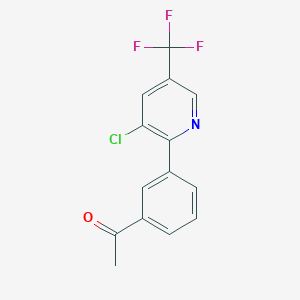
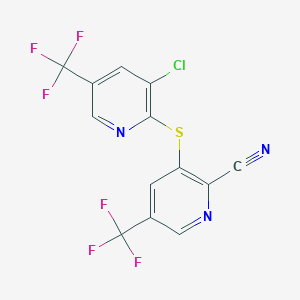
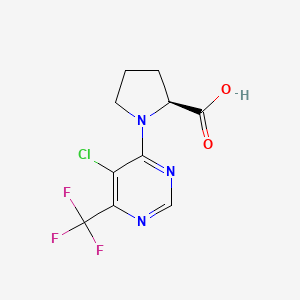
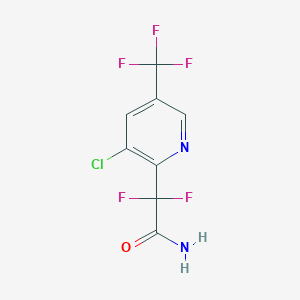
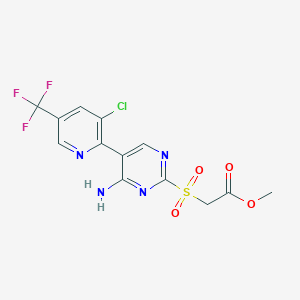
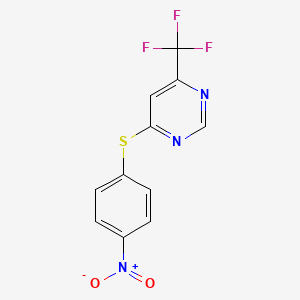
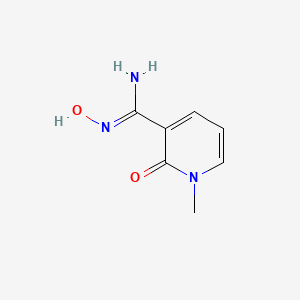
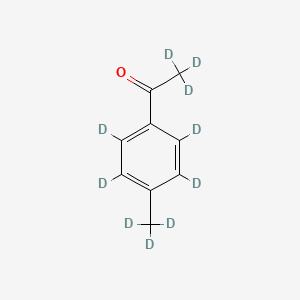
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid](/img/structure/B1436298.png)